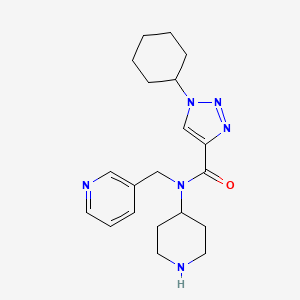![molecular formula C18H26N2O5S B5375963 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5375963.png)
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. MS-275 has shown promising results in preclinical studies as an anticancer agent and is currently being investigated in clinical trials.
Wirkmechanismus
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane inhibits HDACs, leading to an accumulation of acetylated histones and the activation of gene transcription. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the anticancer effects of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane.
Biochemical and physiological effects:
In addition to its anticancer effects, 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has been shown to have anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in a mouse model of colitis and to protect against neuronal damage in a rat model of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane as a research tool is its high selectivity for HDACs, which allows for the specific modulation of gene transcription. However, one limitation is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
1. Combination therapy: 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has shown promising results in combination with other chemotherapeutic agents. Future studies could investigate the optimal combination and dosing regimens for maximal efficacy.
2. Biomarker identification: Identifying biomarkers that predict response to 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane could improve patient selection and treatment outcomes.
3. Mechanism of resistance: Understanding the mechanisms of resistance to 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane could lead to the development of strategies to overcome resistance and improve treatment outcomes.
4. Neuroprotective effects: Further studies could investigate the potential of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
5. Epigenetic modifications: 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane's effects on epigenetic modifications beyond histone acetylation, such as DNA methylation, could be investigated to better understand its mechanisms of action.
In conclusion, 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane is a promising research tool and potential anticancer agent with a well-defined mechanism of action and demonstrated efficacy in preclinical models. Further research is needed to optimize its use in combination therapy and to investigate its potential in other disease areas.
Synthesemethoden
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane can be synthesized through a multi-step process starting from 2-methoxy-5-nitrobenzoic acid. The nitro group is reduced to an amine, which is then coupled with 4-morpholinylsulfonyl chloride to form the sulfonamide. The resulting compound is then coupled with azepane to form 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane.
Wissenschaftliche Forschungsanwendungen
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has been extensively studied in preclinical models as a potential anticancer agent. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast, and lung cancer. 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
azepan-1-yl-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-17-7-6-15(26(22,23)20-10-12-25-13-11-20)14-16(17)18(21)19-8-4-2-3-5-9-19/h6-7,14H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXGAANKSGAPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5375886.png)
![1,9-dimethyl-4-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375899.png)

![4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5375921.png)
![1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5375931.png)
![4-(1H-imidazol-1-ylmethyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)piperidin-4-ol](/img/structure/B5375939.png)
![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5375946.png)
![N-cyclopropyl-2-methyl-7-[4-(1H-pyrazol-4-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5375957.png)
![(4aS*,8aR*)-6-(3-furoyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5375961.png)
![N~1~-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5375972.png)
![2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5375973.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5375978.png)
![4-{[3-(ethoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5375986.png)